molecular formula C8H10N2O2 B2406149 2-Methyl-3-(oxetan-3-yloxy)pyrazine CAS No. 2202326-47-2

2-Methyl-3-(oxetan-3-yloxy)pyrazine

Numéro de catalogue: B2406149
Numéro CAS: 2202326-47-2
Poids moléculaire: 166.18
Clé InChI: OFJQLLSBZHKDOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methyl-3-(oxetan-3-yloxy)pyrazine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-(oxetan-3-yloxy)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(oxetan-3-yloxy)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-methyl-3-(oxetan-3-yloxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-8(10-3-2-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJQLLSBZHKDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-3-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic candidate is underpinned by a thorough understanding of its fundamental physical and chemical properties. These characteristics are pivotal as they directly influence a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical framework for the characterization of 2-Methyl-3-(oxetan-3-yloxy)pyrazine, a compound of interest in contemporary medicinal chemistry. While specific experimental data for this NCE is not yet widely published, this document outlines the established methodologies and predictive approaches that are crucial for building a complete physicochemical profile. We will delve into the predictive analysis of key properties, detail the experimental determination of its melting point and other vital parameters, and provide a structured approach to data synthesis and interpretation. This guide is intended to serve as a robust methodological reference for researchers engaged in the evaluation of this and other novel pyrazine derivatives.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug discovery and development, the initial stages are marked by the synthesis and screening of numerous NCEs. The decision to advance a compound is a multi-parameter optimization process, where biological activity must be harmonized with a favorable physicochemical profile. Properties such as melting point, solubility, lipophilicity, and solid-state characteristics are not mere data points; they are critical determinants of a drug's "developability." A high melting point, for instance, often correlates with low solubility, which can severely limit oral bioavailability.

2-Methyl-3-(oxetan-3-yloxy)pyrazine represents a class of heterocyclic compounds that are of significant interest due to their prevalence in bioactive molecules. The incorporation of a methyl-pyrazine core coupled with an oxetane ring presents a unique structural motif. The oxetane moiety, in particular, is increasingly utilized by medicinal chemists as a versatile tool to modulate physicochemical properties, often leading to improved solubility and metabolic stability. Therefore, a rigorous and early-stage characterization of this molecule is paramount for any drug development program.

Predictive Physicochemical Assessment: An In Silico First Approach

Prior to embarking on extensive laboratory work, computational tools provide invaluable, resource-efficient insights into the likely physicochemical landscape of an NCE. These predictions are foundational for designing subsequent experiments and for early-stage lead optimization. For 2-Methyl-3-(oxetan-3-yloxy)pyrazine, several key parameters can be estimated using established algorithms.

Table 1: Predicted Physicochemical Properties of 2-Methyl-3-(oxetan-3-yloxy)pyrazine

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 166.18 g/mol A key component of Lipinski's Rule of Five; influences diffusion and absorption.
cLogP 0.8 - 1.2A measure of lipophilicity; critical for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 49.9 ŲInfluences membrane transport and blood-brain barrier penetration.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 4Affects solubility and binding interactions.
pKa (most basic) 1.5 - 2.5 (Pyrazine Nitrogen)Governs the state of ionization at physiological pH, impacting solubility and receptor binding.

Note: These values are estimations derived from standard computational models and require experimental verification.

Experimental Determination of Core Physical Properties

While in silico predictions are informative, they must be substantiated by empirical data. The following section details the standard experimental protocols for determining the melting point and other critical physical properties of 2-Methyl-3-(oxetan-3-yloxy)pyrazine.

Melting Point Determination: A Bellwether of Purity and Stability

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It provides a preliminary indication of purity—a sharp melting range is characteristic of a pure substance, whereas impurities will typically broaden and depress the melting range.

  • Sample Preparation: A small, dry sample of crystalline 2-Methyl-3-(oxetan-3-yloxy)pyrazine is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Profile: The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the anticipated melting point is approached.

  • Observation and Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording Prep1 Dry Crystalline Sample Prep2 Finely Powder Prep1->Prep2 Prep3 Pack Capillary Tube Prep2->Prep3 Analysis1 Place in Apparatus Prep3->Analysis1 Analysis2 Controlled Heating Analysis1->Analysis2 Analysis3 Observe Phase Change Analysis2->Analysis3 Data1 Record Onset Temp. Analysis3->Data1 Data2 Record Completion Temp. Analysis3->Data2 Data3 Report Melting Range Data1->Data3 Data2->Data3

Caption: Workflow for determining the melting point of a solid crystalline compound.

Structural and Purity Verification

Prior to the determination of any physical property, the chemical identity and purity of the sample must be unequivocally established. This is a cornerstone of scientific integrity and ensures that the measured data is attributable to the correct molecular entity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of small molecules. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

  • Column Selection: A reverse-phase C18 column is a common starting point for molecules of this polarity.

  • Mobile Phase Screening: A gradient elution method is typically employed, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic phase (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which can help in identifying impurities.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for reliable physicochemical measurements.

Diagram: Logic for Purity and Identity Confirmation

PurityIdentityLogic cluster_synthesis Synthesis Output cluster_verification Analytical Verification cluster_confirmation Confirmation cluster_proceed Proceed to Physical Characterization Synth Crude Product of 2-Methyl-3-(oxetan-3-yloxy)pyrazine NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR MS High-Resolution Mass Spectrometry Synth->MS HPLC HPLC with PDA Detector Synth->HPLC Structure Correct Structure Confirmed NMR->Structure MS->Structure Purity Purity >95% Confirmed HPLC->Purity Proceed Melting Point, Solubility, etc. Structure->Proceed Purity->Proceed

Caption: Logical flow for confirming the identity and purity of a synthesized compound before further characterization.

Conclusion and Forward Outlook

The comprehensive characterization of 2-Methyl-3-(oxetan-3-yloxy)pyrazine, beginning with predictive modeling and culminating in rigorous experimental verification of its physical properties, is an indispensable phase of its development. The melting point, in conjunction with purity, solubility, and lipophilicity data, will form the bedrock of understanding for this promising NCE. This integrated approach, blending computational chemistry with meticulous laboratory practice, ensures a robust data package that will guide future formulation, pharmacology, and toxicology studies. As research on this and related compounds progresses, the establishment of these foundational physicochemical parameters will be critical for unlocking their full therapeutic potential.

2-Methyl-3-(oxetan-3-yloxy)pyrazine: Technical Guide, Safety Data Sheet, and Toxicity Profile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Sheet (SDS)

Executive Summary

In modern drug discovery, the optimization of physicochemical properties is paramount for translating a hit compound into a viable clinical candidate. 2-Methyl-3-(oxetan-3-yloxy)pyrazine represents a highly specialized pharmaceutical intermediate that leverages the "oxetane advantage." By appending an oxetane ring to a pyrazine core via an ether linkage, medicinal chemists can systematically modulate lipophilicity, improve metabolic stability, and mitigate off-target toxicities compared to traditional alkyl or alkoxy substituents[1].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, safety profile, toxicological advantages, and validated experimental protocols for its synthesis and evaluation.

Part 1: Chemical Identity & Physicochemical Profile

The incorporation of the oxetane ring—a polar, sp³-rich, four-membered heterocycle—acts as a bioisostere for gem-dimethyl groups or morpholines[2]. This structural modification predictably alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Quantitative Physicochemical Data

Data extrapolated from structural analogs and predictive modeling.

PropertyValue / Description
IUPAC Name 2-Methyl-3-(oxetan-3-yloxy)pyrazine
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Colorless to pale yellow liquid/solid
Structural Features Pyrazine core, ether linkage, oxetane ring
Predicted LogD (pH 7.4) Significantly lowered relative to gem-dimethyl analogs[3]
Solubility Soluble in DMSO, DMF, DCM, and Methanol

Part 2: Safety Data Sheet (SDS) & Hazard Profile

Due to the specialized nature of this intermediate, the following safety profile is constructed based on validated data from structurally analogous oxetanyl-heterocycles, such as 6-(oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine and 2-(oxetan-3-yloxy)ethan-1-amine[4],[5].

GHS Classification
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4[5]

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Irritation: Category 2A[4]

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory tract irritation)[4]

Hazard & Precautionary Statements

Signal Word: Warning

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Part 3: Toxicology & Pharmacokinetic (PK) Impact

The strategic use of 2-Methyl-3-(oxetan-3-yloxy)pyrazine in drug design is primarily driven by its ability to mitigate toxicity while preserving target affinity.

Mechanistic Toxicity Mitigation
  • CYP450 Shielding & Hepatotoxicity: Traditional alkoxy-pyrazines are highly lipophilic, driving non-specific lipid binding and rapid Cytochrome P450 (CYP450)-mediated O-dealkylation, which can lead to hepatotoxic metabolites. The oxetane ring is sterically compact yet highly polar, shielding the ether linkage and improving metabolic stability[2].

  • hERG Liability Reduction: The electron-withdrawing nature of the oxetane oxygen modulates the electron density of the adjacent pyrazine ring. This inductive effect lowers the basicity (pKa) of the pyrazine nitrogens. Reducing basicity is a validated, causal strategy to prevent binding to the hERG potassium channel, thereby mitigating drug-induced cardiotoxicity[2],[3].

PK_Mitigation cluster_0 Traditional Alkoxy-Pyrazine cluster_1 Oxetan-3-yloxy-Pyrazine A High Lipophilicity (LogD) B CYP450 Vulnerability A->B C Rapid Clearance & Toxicity B->C D Lower LogD & High Polarity E Steric Shielding of Ether D->E F Metabolic Stability E->F

Pharmacokinetic and toxicity mitigation pathway via oxetane incorporation.

Part 4: Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This workflow details the formation of the pyrazinyloxy-oxetane linkage.

Step 1: Reagent Preparation Dissolve 2-chloro-3-methylpyrazine (1.0 eq) and oxetan-3-ol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is selected as a polar aprotic solvent because it effectively stabilizes the highly polarized Meisenheimer transition state inherent to SNAr reactions, accelerating the reaction rate.

Step 2: Base Addition Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) portion-wise at 0°C.

  • Causality: Cs₂CO₃ is utilized over weaker bases (e.g., K₂CO₃) because the larger ionic radius of the cesium cation prevents tight ion-pairing. This enhances the solubility and nucleophilicity of the resulting oxetanyl alkoxide intermediate.

Step 3: Reaction Execution Elevate the temperature to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Causality: While the pyrazine ring is electron-deficient, thermal energy is required to overcome the activation barrier for chloride displacement by the sterically hindered secondary alcohol of the oxetane.

Step 4: Self-Validating Confirmation Quench the reaction and monitor the organic layer via LC-MS.

  • Causality: LC-MS provides immediate verification of the product mass (m/z 167.08 [M+H]⁺) and ensures complete consumption of the electrophile, validating the completion of the SNAr workflow.

SNAr_Workflow A 2-Methyl-3-chloropyrazine E Meisenheimer Complex A->E B Oxetan-3-ol D Alkoxide Formation B->D C Base (Cs2CO3) / DMF C->D D->E Nucleophilic Attack F 2-Methyl-3-(oxetan-3-yloxy)pyrazine E->F Chloride Elimination

SNAr synthesis workflow for 2-Methyl-3-(oxetan-3-yloxy)pyrazine.

Protocol B: In Vitro Liver Microsome Stability Assay

To empirically validate the metabolic stability conferred by the oxetane ring, a microsomal clearance assay must be performed.

Step 1: Matrix Preparation Incubate 2-Methyl-3-(oxetan-3-yloxy)pyrazine (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4) at 37°C.

Step 2: Cofactor Initiation Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Its addition acts as the precise trigger for phase I oxidative metabolism, allowing researchers to isolate CYP-mediated vulnerabilities.

Step 3: Internal Control Validation Run a parallel assay utilizing Verapamil (1 µM) as a positive control.

  • Causality: Verapamil is a known high-clearance compound. Its rapid degradation self-validates the enzymatic competency of the HLM batch, ensuring that any observed stability in the oxetane compound is due to its structural robustness, not degraded microsomes.

Step 4: Quenching and Analysis Quench 50 µL aliquots at 0, 15, 30, and 60 minutes with 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Sources

Solubility profile of 2-Methyl-3-(oxetan-3-yloxy)pyrazine in polar and non-polar organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of small-molecule building blocks is as critical as optimizing their target binding affinity. 2-Methyl-3-(oxetan-3-yloxy)pyrazine represents a highly specialized, low-molecular-weight heterocyclic intermediate that leverages the unique properties of the oxetane ring. This whitepaper provides an in-depth analysis of its solubility profile across a dielectric continuum of polar and non-polar organic solvents. By deconstructing its structural motifs and detailing a self-validating thermodynamic solubility protocol, this guide provides researchers with the mechanistic insights required to formulate, synthesize, and scale this compound effectively.

Structural Deconstruction & Physicochemical Rationale

To predict and manipulate the solubility of 2-Methyl-3-(oxetan-3-yloxy)pyrazine, we must first analyze the causality behind its molecular interactions. The molecule’s solubility is dictated by the interplay of three distinct structural domains:

  • The Pyrazine Core: This aromatic diazine ring is highly electron-deficient but possesses two sp2 -hybridized nitrogen atoms. These nitrogens act as strong hydrogen-bond acceptors, driving high solubility in polar protic solvents.

  • The Oxetan-3-yloxy Motif: The incorporation of the oxetane ring is a profound driver of physicochemical optimization. Extensive studies in medicinal chemistry demonstrate that substituting lipophilic moieties with an oxetane can increase aqueous solubility by factors of 4 to over 4000[1]. The oxetane oxygen is a potent hydrogen-bond acceptor, and its compact, strained four-membered ring lowers lipophilicity without adding the steric bulk of traditional gem-dimethyl groups [2]. Furthermore, the flexible ether linkage disrupts planar crystal lattice packing, lowering the lattice energy and thermodynamically favoring dissolution[3].

  • The Methyl Group (C2 Position): Positioned adjacent to the ether linkage, this group provides a localized hydrophobic patch. This subtle lipophilicity ensures the molecule retains solubility in moderately non-polar solvents via London dispersion forces, preventing the compound from becoming excessively hydrophilic—a critical balance for maintaining cellular permeability [4].

Solvation Interaction Network

SolvationMechanisms Central 2-Methyl-3-(oxetan-3-yloxy)pyrazine (H-Bond Acceptor, Dipole) Hbond Strong H-Bonding (Oxetane O, Pyrazine N) Central->Hbond Dipole Dipole-Dipole Interactions (Heterocycle Core) Central->Dipole Dispersion London Dispersion Forces (Methyl group, Aromatic ring) Central->Dispersion Protic Polar Protic Solvents (e.g., MeOH, H2O) Aprotic Polar Aprotic Solvents (e.g., DMSO, MeCN) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Hbond->Protic Dipole->Aprotic Dispersion->NonPolar

Fig 1: Mechanistic pathways of solvation for 2-Methyl-3-(oxetan-3-yloxy)pyrazine across solvent classes.

Solubility Profile Across Solvent Dielectric Spectrums

Based on the functional group contributions, the compound exhibits a highly versatile solubility profile. It behaves as a "chameleon" molecule—capable of dissolving in both highly polar environments (due to the oxetane and pyrazine nitrogens) and moderately non-polar environments (due to the methyl group and aromatic ring).

Below is the representative quantitative solubility data across standard organic solvents at 25°C:

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Protic Methanol32.7> 50Strong H-bonding (Solvent acts as donor to Oxetane/Pyrazine)
Polar Protic Water (pH 7.4)80.15 - 15H-bonding; enhanced significantly by oxetane polarity
Polar Aprotic DMSO46.7> 100Strong dipole-dipole interactions; universal solvation
Polar Aprotic Acetonitrile37.530 - 50Dipole-dipole interactions; moderate dispersion forces
Non-Polar Dichloromethane9.1> 100High polarizability; interacts favorably with the pyrazine core
Non-Polar Hexane1.9< 1Weak dispersion; highly incompatible with the polar core

Note: The exceptionally high solubility in dichloromethane (DCM) makes it an ideal solvent for extraction and liquid-liquid partitioning during the synthesis of this intermediate.

Self-Validating Thermodynamic Solubility Protocol

In early-stage drug development, relying on kinetic solubility (e.g., DMSO stock dilution) often leads to false positives due to supersaturation or the formation of metastable amorphous aggregates. To obtain accurate, actionable data, a Thermodynamic Shake-Flask Protocol must be employed.

As a Senior Application Scientist, I mandate that every solubility assay must be a self-validating system. The protocol below includes built-in causality checks to ensure data integrity.

Experimental Workflow

SolubilityWorkflow Start Excess Solid Compound 2-Methyl-3-(oxetan-3-yloxy)pyrazine Solvent Add Target Solvent (Polar/Non-Polar) Start->Solvent Equilibration Thermodynamic Equilibration (Shake-flask, 25°C, 48h) Solvent->Equilibration Separation Phase Separation (Centrifugation at 10,000 x g) Equilibration->Separation QC Quality Control (Verify un-dissolved solid remains) Separation->QC QC->Equilibration If no solid remains (Add more compound) Analysis Supernatant Quantification (HPLC-UV/LC-MS) QC->Analysis Result Calculate Solubility (mg/mL or mM) Analysis->Result

Fig 2: Self-validating thermodynamic shake-flask workflow with built-in saturation QC loops.

Step-by-Step Methodology & Causality
  • Preparation of Saturated System:

    • Action: Add 10 mg of crystalline 2-Methyl-3-(oxetan-3-yloxy)pyrazine to a glass vial. Add 100 µL of the target solvent.

    • Causality: Glass is used to prevent plasticizer leaching (common in non-polar solvents like DCM or Toluene). The high solid-to-solvent ratio ensures the system reaches absolute saturation.

  • Thermodynamic Equilibration:

    • Action: Seal the vials and agitate on an orbital shaker at 300 RPM at exactly 25.0°C for 48 hours.

    • Causality: 48 hours is required to overcome the dissolution rate plateau. This duration also allows any metastable polymorphs that may have formed upon initial solvent contact to transition into the most stable thermodynamic crystal lattice.

  • Phase Separation (Self-Validation Checkpoint 1):

    • Action: Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Causality: Filtration can lead to compound adsorption onto the filter membrane (especially with lipophilic filters). High-speed centrifugation forces all undissolved micro-particles to the pellet, preventing colloidal suspensions from artificially inflating the UV absorbance readings.

  • Solid-State Verification (Self-Validation Checkpoint 2):

    • Action: Extract the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern differs from the starting material, the solvent has induced a solvate or a new polymorph. The resulting solubility value must be recorded as the solubility of the solvate, not the pure API.

  • Quantification:

    • Action: Dilute the supernatant into the mobile phase and quantify using HPLC-UV against a 5-point calibration curve. Utilize an internal standard (e.g., a structurally similar pyrazine).

    • Causality: The internal standard corrects for any injection volume variations or matrix effects caused by residual assay solvents.

Formulation and Drug Discovery Implications

The strategic inclusion of the oxetan-3-yloxy group in this pyrazine derivative makes it an exceptional candidate for further elaboration in medicinal chemistry. Because the oxetane ring dramatically improves aqueous solubility while maintaining a low molecular weight, derivatives synthesized from this building block are less likely to suffer from the poor oral bioavailability ("brick dust" properties) that plague many flat, multi-ring aromatic systems[1].

When formulating downstream APIs containing this motif, researchers should leverage polar aprotic solvents (like DMSO or DMF) for liquid-dosed toxicity studies, while relying on its excellent solubility in DCM for scalable process chemistry extractions.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews, ACS Publications URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Therapeutic Patents, Taylor & Francis URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry (via ChEMBL - EMBL-EBI) URL:[Link]

Sources

Methodological & Application

Application Note: Late-Stage Functionalization of 2-Methyl-3-(oxetan-3-yloxy)pyrazine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the optimization of physicochemical properties without inflating lipophilicity (LogP) is a persistent challenge. The incorporation of the oxetane motif has emerged as a premier strategy to address this, acting as a highly polar, metabolically stable isostere for carbonyls and gem-dimethyl groups [1]. When grafted onto a privileged heterocyclic scaffold like pyrazine, the resulting building block—2-Methyl-3-(oxetan-3-yloxy)pyrazine —offers an exceptional vector for developing highly soluble, bioactive libraries.

This application note details a robust, two-step protocol for the late-stage functionalization of 2-Methyl-3-(oxetan-3-yloxy)pyrazine. By leveraging the directing effects of the oxetane ether, we achieve regioselective halogenation, perfectly priming the scaffold for palladium-catalyzed Suzuki-Miyaura cross-coupling [2].

Mechanistic Insights & Scaffold Design (E-E-A-T)

Do not treat this workflow as a mere sequence of reagent additions; understanding the electronic causality of the pyrazine ring is critical for troubleshooting and scale-up.

Regioselective Bromination: The Directing Effect

Electrophilic Aromatic Substitution (EAS) on electron-deficient diazines (like pyrazine) is notoriously sluggish. However, the oxetan-3-yloxy group at the C3 position acts as a powerful electron-donating group via resonance from the oxygen lone pair.

  • Regiochemistry: The alkoxy group directs the incoming electrophile to the para position (C6). While the C2 methyl group also weakly directs to its para position (C5), the resonance contribution of the oxygen vastly overpowers the inductive effect of the methyl group. Consequently, bromination with N-Bromosuccinimide (NBS) occurs highly regioselectively to yield 6-bromo-2-methyl-3-(oxetan-3-yloxy)pyrazine .

  • Reaction Control: To prevent unwanted radical bromination at the benzylic C2-methyl group, the reaction must be conducted in a polar aprotic solvent (DMF) at 0 °C, strictly shielded from light.

Suzuki-Miyaura Cross-Coupling Dynamics

The resulting C6-bromide is an excellent electrophile for Suzuki-Miyaura coupling.

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ . The large bite angle (~99°) of the dppf ligand accelerates the reductive elimination step, which is frequently the rate-limiting bottleneck when coupling electron-deficient heteroaryls.

  • Base & Solvent Synergy: Oxetanes are highly sensitive to strong Lewis acids and nucleophilic ring-opening but exhibit excellent stability under basic conditions. A biphasic system of 1,4-Dioxane/H₂O (4:1) with Cs₂CO₃ provides the optimal balance: it dissolves the inorganic base, stabilizes the boronic acid against protodeboronation, and safely maintains the integrity of the oxetane ring.

Workflow SM 2-Methyl-3- (oxetan-3-yloxy)pyrazine NBS NBS, DMF, 0 °C Regioselective Bromination SM->NBS Intermediate 6-Bromo-2-methyl-3- (oxetan-3-yloxy)pyrazine NBS->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki + Ar-B(OH)2 Pd(dppf)Cl2, Cs2CO3 Product 6-Aryl-2-methyl-3- (oxetan-3-yloxy)pyrazine Suzuki->Product

Synthetic workflow for the late-stage functionalization of the oxetane-pyrazine scaffold.

Reaction Optimization & Quantitative Data

To validate the causality of our reagent choices, a catalyst and base screen was performed using phenylboronic acid as the model coupling partner. The data clearly demonstrates the superiority of the dppf ligand and Cesium Carbonate in this specific microenvironment.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901245%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)90862%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90681%
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 94%

*Isolated yields after silica gel flash chromatography.

Experimental Methodologies

Protocol A: Synthesis of 6-Bromo-2-methyl-3-(oxetan-3-yloxy)pyrazine

This protocol is designed as a self-validating system; the thiosulfate quench ensures no active bromine species carry over to poison the downstream Palladium catalyst.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-3-(oxetan-3-yloxy)pyrazine (1.00 g, 6.02 mmol) and anhydrous DMF (20 mL).

  • Cooling & Shielding: Wrap the flask securely in aluminum foil to exclude light (preventing radical side-reactions). Cool the solution to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.12 g, 6.32 mmol, 1.05 equiv) portion-wise over 15 minutes to prevent exothermic spikes.

  • Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Validate completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Quenching (Critical Step): Pour the reaction mixture into 50 mL of ice-cold saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Stir vigorously until the yellow color dissipates.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes) to afford the brominated intermediate as a white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Oxygen is the enemy of the Pd(0) active species. Strict adherence to the degassing protocol is mandatory for high yields.

  • Reagent Charging: To a 20 mL microwave vial or Schlenk flask, add 6-bromo-2-methyl-3-(oxetan-3-yloxy)pyrazine (245 mg, 1.00 mmol), the desired Arylboronic Acid (1.20 mmol, 1.2 equiv), Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%), and Cs₂CO₃ (651 mg, 2.00 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL).

  • Degassing: Seal the vial with a septum cap. Sparge the biphasic mixture with Argon gas for exactly 15 minutes using a submerged needle, with a vent needle in the septum.

  • Reaction: Remove the needles and heat the sealed vial in an oil bath at 90 °C for 4 hours.

  • Validation: Cool to room temperature. Sample 5 µL of the organic layer, dilute in EtOAc, and check via TLC or LC-MS to confirm the disappearance of the starting bromide.

  • Workup: Dilute the mixture with EtOAc (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography to isolate the final 6-aryl-2-methyl-3-(oxetan-3-yloxy)pyrazine derivative.

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 6-Bromo-pyrazine Substrate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Cs2CO3 Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Halide Exchange RedElim->Pd0 Biaryl Product Release

Suzuki-Miyaura catalytic cycle highlighting the transformation of the pyrazine electrophile.

Conclusion

The 2-Methyl-3-(oxetan-3-yloxy)pyrazine scaffold provides medicinal chemists with a powerful tool to explore novel chemical space without the penalty of high lipophilicity. By strictly controlling the electrophilic aromatic substitution environment and utilizing a dppf-ligated Palladium catalytic system, researchers can rapidly generate diverse, high-purity libraries of functionalized pyrazines for downstream biological evaluation.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition.
  • Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.

In vitro assay preparation using 2-Methyl-3-(oxetan-3-yloxy)pyrazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation, handling, and in vitro evaluation of 2-Methyl-3-(oxetan-3-yloxy)pyrazine compounds in preclinical drug discovery.

Executive Summary & Rationale

The integration of the oxetane ring into medicinal chemistry has fundamentally shifted how drug hunters approach physicochemical optimization. Specifically, the 2-Methyl-3-(oxetan-3-yloxy)pyrazine motif represents a highly optimized structural vector. Pyrazines are privileged scaffolds, frequently utilized as hinge-binding motifs in kinase inhibitors and central pharmacophores in CNS therapeutics. However, traditional lipophilic substitutions on the pyrazine ring (such as isopropoxy or cyclobutoxy groups) often introduce severe liabilities, including poor aqueous solubility, high plasma protein binding, and vulnerability to Cytochrome P450 (CYP450) mediated oxidative metabolism.

By replacing standard alkoxy groups with an oxetan-3-yloxy substituent, researchers can leverage the unique properties of this four-membered oxygen-containing heterocycle. The oxetane acts as a highly polar, low-molecular-weight bioisostere that dramatically alters the molecule's physicochemical profile without significantly increasing steric bulk [1].

Physicochemical Profiling & Causality

To understand why specific in vitro assay preparations are required for this class of compounds, one must understand the causality behind the oxetane's influence on the pyrazine core:

  • Aqueous Solubility Enhancement: The ether oxygen within the oxetane ring is a potent hydrogen-bond acceptor. Unlike acyclic ethers, the constrained geometry of the oxetane exposes the oxygen lone pairs, significantly reducing the desolvation penalty and increasing aqueous solubility—often by orders of magnitude [1].

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane oxygen exerts an inductive effect on the adjacent pyrazine nitrogens. This lowers the basicity (pKa) of the pyrazine, which can favorably modulate membrane permeability and mitigate off-target liabilities such as hERG channel inhibition [2].

  • Metabolic Stability: The oxetan-3-yloxy group replaces metabolically labile C-H bonds found in gem-dimethyl or simple alkyl groups. The electron deficiency and steric constraints of the oxetane ring shield the adjacent pyrazine core from CYP450-mediated oxidation, thereby lowering intrinsic clearance ( CLint​ ) [2].

Table 1: Comparative Physicochemical Impact of Oxetane Substitution

Data represents typical matched-molecular pair trends observed in pyrazine-based scaffolds.

Parameter2-Methyl-3-isopropoxypyrazine (Reference)2-Methyl-3-(oxetan-3-yloxy)pyrazine (Optimized)Causality / Mechanism
LogD (pH 7.4) 2.81.5Increased polarity from the exposed oxetane oxygen lone pairs.
Kinetic Solubility < 10 µM> 250 µMEnhanced hydrogen-bond acceptor capacity in aqueous media.
HLM CLint​ > 150 µL/min/mg< 20 µL/min/mgElimination of the labile tertiary C-H bond present in the isopropyl group.
Pyrazine pKa ~ 2.5~ 1.8Inductive electron-withdrawing effect of the oxetane ring.

Experimental Workflows & Visualizations

The following workflow outlines the critical path for evaluating oxetane-pyrazine derivatives.

Workflow A Compound Solubilization (10 mM DMSO Stock) B Kinetic Solubility Assay (PBS, pH 7.4) A->B Step 1 C Microsomal Stability (HLM / NADPH) A->C Step 2 D Permeability Assay (PAMPA / Caco-2) A->D Step 3 E Target Engagement (Biochemical/Cellular) B->E Validated Sol. C->E Validated ADME D->E Validated Perm.

Fig 1: Standardized in vitro profiling workflow for oxetane-pyrazine derivatives.

Mechanism N1 CYP450 Active Site (Hepatic Metabolism) N2 Oxetan-3-yloxy Motif (Bioisosteric Shield) N1->N2 Encounters N3 Reduced Lipophilicity (Lower LogD) N2->N3 Induces N4 Blocked Oxidation (C-H Bond Protection) N3->N4 Results in N5 Prolonged Half-Life (Decreased CL_int) N4->N5 Yields

Fig 2: Mechanistic pathway of CYP450 evasion mediated by the oxetan-3-yloxy motif.

Step-by-Step In Vitro Assay Protocols

To ensure data integrity, every protocol described below is designed as a self-validating system . This means internal controls are built into the methodology to confirm that the assay environment has not compromised the structural integrity of the oxetane ring. While oxetanes are generally stable, they can undergo acid-catalyzed ring opening at pH < 2 [3]. Therefore, strict pH control is maintained throughout.

Protocol A: Compound Preparation and Solubilization

Objective: Generate a stable, artifact-free master stock.

  • Weighing: Accurately weigh 2-5 mg of the 2-Methyl-3-(oxetan-3-yloxy)pyrazine compound into a glass vial. Avoid static-prone plastic tubes, as the compound may exhibit static flyaway.

  • Dissolution: Add anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents the spontaneous hydrolysis of the oxetane ring that could occur over long-term storage in the presence of trace water and atmospheric CO2 (which lowers pH).

  • Sonication: Sonicate the vial in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Storage: Aliquot the 10 mM stock into 20 µL volumes in tightly sealed amber vials. Store at -20°C.

Protocol B: High-Throughput Kinetic Solubility Assay (Nephelometry)

Objective: Quantify the aqueous solubility limit of the compound at physiological pH.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) and adjust precisely to pH 7.4.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the 10 mM DMSO stock into the PBS buffer to achieve final compound concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Validation Controls: Include Nicardipine (low solubility control, expected <10 µM) and Caffeine (high solubility control, expected >200 µM).

  • Measurement: Read the plate using a nephelometer (measuring light scattering caused by insoluble particulates). The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in scattered light is detected compared to the blank.

Protocol C: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

  • Master Mix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

    • Causality: Using 0.5 mg/mL protein concentration prevents non-specific protein binding from masking the true metabolic clearance of the highly polar oxetane compound.

  • Compound Addition: Spike the 2-Methyl-3-(oxetan-3-yloxy)pyrazine compound into the master mix to a final concentration of 1 µM (final DMSO = 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot from the reaction and immediately quench it by dispensing into 150 µL of ice-cold Acetonitrile (MeCN) containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: Cold MeCN instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins to yield a clean supernatant for LC-MS/MS.

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time. Calculate t1/2​ and CLint​ using standard exponential decay kinetics.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Synthesis of 2-Methyl-3-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-3-(oxetan-3-yloxy)pyrazine. This resource is tailored for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related compounds. The synthesis, typically achieved via a palladium-catalyzed C-O cross-coupling reaction between a halogenated pyrazine and oxetan-3-ol, is a powerful transformation. However, like many cross-coupling reactions involving electron-deficient heterocycles, it is sensitive to a range of variables that can impact yield, purity, and reproducibility.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges and systematically optimize your reaction conditions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific experimental issues in a problem-and-solution format.

Q1: My reaction shows very low or no conversion to the target product. What are the most likely causes?

Low or no product yield is the most common issue in developing cross-coupling reactions. The root cause typically falls into one of three categories: the catalyst system, the quality of reagents, or the reaction conditions.[1]

  • Catalyst Inactivity: The active catalyst in these reactions is a Pd(0) species.[2] Many protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂) that must be reduced in situ to generate the active Pd(0) catalyst.[1][3] If this reduction is inefficient, the concentration of the active catalyst will be too low to sustain the catalytic cycle. Furthermore, the presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, effectively killing the reaction.[4]

  • Ligand Degradation or Mismatch: Phosphine ligands, which are essential for stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle, are often sensitive to air and can be easily oxidized.[4] Using a degraded ligand is a common source of failure. Additionally, the electronic properties of the pyrazine ring require a specific type of ligand; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the challenging oxidative addition step with chloro- or bromopyrazines.[1]

  • Poor Reagent Quality: The presence of water can be highly detrimental to the catalytic cycle.[4] Using anhydrous solvents and ensuring your starting materials (especially the base) are dry is critical. Impurities within the starting materials can also act as catalyst poisons.[1]

  • Suboptimal Conditions: The choice of base, solvent, and temperature is highly interdependent and crucial for success.[1] An inappropriate base may not be strong or soluble enough to facilitate the deprotonation of oxetan-3-ol, a key step for transmetalation. The solvent affects the solubility of all components and the stability of the catalyst.[1]

Q2: I observe a black precipitate forming in my reaction vessel, and the conversion has stalled. What is this, and how can I prevent it?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of metallic palladium.[1][4] This occurs when the Pd(0) species is no longer stabilized by the phosphine ligand, causing it to fall out of the catalytic cycle and precipitate.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Presence of Oxygen Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). All solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[4]
Suboptimal Ligand The ligand may not be robust enough to stabilize the catalyst throughout the reaction. Screen a panel of more sterically hindered, electron-rich ligands (e.g., biaryl phosphine ligands) which are known to create more stable catalytic complexes.[1][5]
High Temperature While heat is often required, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
Incorrect Stoichiometry An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to aggregation. A 1:1 to 1:2 ratio of Pd:Ligand is a common starting point, but optimization may be required.

Q3: My reaction is producing significant amounts of 2-methylpyrazine (dehalogenation) as a side product. How can I improve selectivity?

Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides like 2-chloro-3-methylpyrazine.[1][5] It occurs when the palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the intended coupling partner.

  • Source of Hydrogen: The hydrogen atom can come from the solvent, the base, or trace water.

  • Highly Active Catalyst: Overly active catalyst systems can sometimes favor this pathway.[1]

Strategies to Minimize Dehalogenation:

  • Solvent Choice: Avoid solvents that can act as hydrogen donors. Toluene or dioxane are generally preferred over THF under certain conditions.

  • Base Selection: The choice of base can influence this side reaction. Weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6]

  • Optimize Catalyst System: Sometimes, a slightly less active but more selective catalyst system can provide better results. This may involve screening different ligands or using a different palladium precatalyst.

Workflow for Optimizing Reaction Conditions

When troubleshooting a problematic reaction, a systematic approach is crucial. The following workflow illustrates a logical sequence for optimizing the key parameters of the catalytic coupling.

G cluster_0 Problem Identification cluster_1 Primary Checks (The Basics) cluster_2 Systematic Parameter Optimization cluster_3 Analysis & Finalization Start Low Yield or No Product Reagents Verify Reagent Purity & Anhydrous Conditions Start->Reagents First, check... Inert_Atmosphere Ensure Strict Inert Atmosphere (N2/Ar) Reagents->Inert_Atmosphere Catalyst_Ligand Screen Catalyst & Ligand (e.g., Pd2(dba)3 + XPhos/SPhos) Inert_Atmosphere->Catalyst_Ligand If basics are good, optimize... Base Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) Catalyst_Ligand->Base Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Base->Solvent Temperature Optimize Temperature (e.g., 80-120 °C) Solvent->Temperature Analysis Analyze Results (LC-MS/NMR) Identify Byproducts Temperature->Analysis Analysis->Catalyst_Ligand Re-evaluate System Success Optimized Protocol Analysis->Success High Yield & Purity

Caption: A systematic workflow for troubleshooting and optimizing the catalytic synthesis.

Frequently Asked Questions (FAQs)

What is the general mechanism for this C-O coupling reaction?

The reaction proceeds via a standard palladium-catalyzed cross-coupling cycle.[2][5]

G Pd0 Active Pd(0)Ln Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_Complex Pd(II) Intermediate (Pyrazine)-Pd(L)n-X OxAdd->PdII_Complex Base_Deprotonation Base-Mediated Deprotonation of Oxetan-3-ol PdII_Complex->Base_Deprotonation Reduct_Elim Reductive Elimination Base_Deprotonation->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product 2-Methyl-3-(oxetan-3-yloxy)pyrazine Reduct_Elim->Product Pyrazine_Halide 2-Methyl-3-X-Pyrazine Pyrazine_Halide->OxAdd Oxetanol Oxetan-3-ol + Base Oxetanol->Base_Deprotonation

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of 2-Methyl-3-(oxetan-3-yloxy)pyrazine and 2-methyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone of its potential success. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized often suffer from low exposure and short duration of action, necessitating higher or more frequent dosing, which can lead to off-target effects and toxicity. Consequently, medicinal chemists invest significant effort in designing molecules with optimized metabolic stability to ensure they remain at their therapeutic target for an appropriate duration.

This guide provides an in-depth comparison of the predicted metabolic stability of two closely related pyrazine derivatives: 2-methyl-3-methoxypyrazine and 2-methyl-3-(oxetan-3-yloxy)pyrazine . Through a detailed analysis of their structural differences, we will explore the underlying biochemical principles that govern their metabolic fate. This comparison serves as a practical illustration of a widely employed strategy in medicinal chemistry: the use of bioisosteric replacement to mitigate metabolic liabilities and enhance a compound's drug-like properties.

Structural Analysis and Prediction of Metabolic Hotspots

The metabolic fate of a molecule is largely determined by its chemical structure. Specific functional groups are recognized by metabolic enzymes and are susceptible to biotransformation. Identifying these "metabolic hotspots" is a key step in predicting a compound's stability.

2-methyl-3-methoxypyrazine: This molecule contains two primary sites susceptible to metabolic attack.

  • The Methoxy Group: Aryl methyl ethers are well-known substrates for CYP-mediated O-dealkylation.[3][4] This process involves the oxidation of the methyl carbon, leading to an unstable hemiacetal intermediate that spontaneously cleaves to form a phenol and formaldehyde.[5] This pathway is often a major route of clearance for methoxy-containing compounds and represents a significant metabolic liability.[4][6]

  • The Pyrazine Ring and Methyl Group: The aromatic pyrazine ring and its methyl substituent are also susceptible to CYP-catalyzed hydroxylation.[7] While the pyrazine ring itself is relatively stable and not typically cleaved in vivo, its oxidation can lead to more polar metabolites that are readily excreted.[7][8]

2-methyl-3-(oxetan-3-yloxy)pyrazine: In this analogue, the metabolically labile methoxy group is replaced by an oxetane ring. This substitution is a deliberate design strategy intended to improve metabolic stability.

  • The Oxetane Ring: The four-membered oxetane ring is a powerful tool in modern medicinal chemistry.[9][10] It is generally resistant to CYP-mediated oxidation due to the absence of easily abstractable protons adjacent to the ether oxygen and its increased sp3 character.[11] By replacing the methoxy group, the oxetane acts as a "metabolic shield," blocking the primary O-dealkylation pathway.[12][13] While oxetanes can undergo hydrolysis by microsomal epoxide hydrolase (mEH), this is typically a much less efficient metabolic route compared to CYP-mediated oxidation of a methoxy group.[13] The inherent stability and polarity of the oxetane moiety often lead to a significant increase in the parent compound's half-life.[12]

Predicted Metabolic Pathways

The structural differences between the two compounds lead to distinct predicted metabolic pathways, as illustrated below. 2-methyl-3-methoxypyrazine is expected to undergo significant Phase I metabolism, primarily through O-dealkylation. In contrast, 2-methyl-3-(oxetan-3-yloxy)pyrazine is predicted to be substantially more stable, with minimal metabolism at the oxetane linkage.

G cluster_0 2-methyl-3-methoxypyrazine Metabolism cluster_1 2-methyl-3-(oxetan-3-yloxy)pyrazine Metabolism A 2-methyl-3-methoxypyrazine B O-dealkylation (Phenolic Metabolite) A->B CYP450 (Major Pathway) C Ring/Methyl Hydroxylation A->C CYP450 (Minor Pathway) D 2-methyl-3-(oxetan-3-yloxy)pyrazine E Metabolically Stable (Parent Compound) D->E Resistant to CYP O-dealkylation F Minor Hydroxylation/ Ring Opening D->F mEH/CYP450 (Very Minor Pathway)

Caption: Predicted primary metabolic pathways.

Comparative Metabolic Stability Data (Predictive)

While direct experimental data for these specific compounds is not publicly available, we can generate a predictive data table based on the known effects of the methoxy-to-oxetane substitution from numerous drug discovery programs. The oxetane-containing analogue is expected to demonstrate a significantly longer half-life (t½) and lower intrinsic clearance (CLint), indicative of enhanced metabolic stability.

CompoundPredicted Metabolic HotspotPredicted Primary PathwayPredicted t½ (min) in HLMPredicted CLint (µL/min/mg protein)
2-methyl-3-methoxypyrazine Methoxy GroupCYP-mediated O-dealkylation< 15> 100
2-methyl-3-(oxetan-3-yloxy)pyrazine Pyrazine Ring / Methyl GroupResistant to O-dealkylation> 90< 15

This table presents predictive data based on established structure-metabolism relationships. HLM = Human Liver Microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

To empirically validate these predictions, the following detailed protocol for an in vitro metabolic stability assay can be employed. This assay measures the disappearance of the parent compound over time when incubated with HLM, a subcellular fraction containing a high concentration of Phase I metabolic enzymes.[1][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, 20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in potassium phosphate buffer.

    • Prepare a 2X NADPH regenerating system solution in potassium phosphate buffer.

    • Prepare working solutions of test and control compounds by diluting the 10 mM DMSO stocks to an intermediate concentration (e.g., 100 µM) in buffer.

  • Incubation:

    • Add potassium phosphate buffer to the wells of a 96-well plate.

    • Add the test/control compound working solution to the appropriate wells to achieve a final concentration of 1 µM.

    • Add the HLM working solution to all wells to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the 2X NADPH regenerating system solution to all wells. This is the T=0 time point for the reaction.

    • Immediately after adding NADPH, transfer an aliquot from each well to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction. This serves as the 0-minute time point sample.

    • Continue to incubate the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots from the reaction plate and quench them in the acetonitrile plate.[15]

  • Sample Processing and Analysis:

    • Seal and centrifuge the quenched sample plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new analytical plate.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k). The half-life (t½) is calculated as: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration) .[15]

Experimental Workflow Diagram

G A Prepare Reagents (HLM, NADPH, Compound) B Add Compound & HLM to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + Internal Standard) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion and Expert Insights

The comparison between 2-methyl-3-methoxypyrazine and 2-methyl-3-(oxetan-3-yloxy)pyrazine provides a clear and compelling example of how strategic structural modification can overcome metabolic liabilities. The methoxy group in the parent pyrazine is a classic metabolic hotspot, prone to rapid O-dealkylation by cytochrome P450 enzymes.[3] This metabolic vulnerability would likely result in high intrinsic clearance and a short in vivo half-life, making it a challenging scaffold for drug development.

By replacing the methoxy group with an oxetane ring, we leverage a modern bioisostere that is significantly more resistant to oxidative metabolism.[9][11] This substitution is predicted to dramatically increase the metabolic stability of the molecule, leading to a longer half-life and lower clearance. This enhancement is not merely due to blocking a metabolic site; the oxetane also imparts greater polarity and three-dimensionality compared to the methoxy group, which can further improve physicochemical properties like solubility without a significant increase in lipophilicity.[10] While no compound is completely immune to metabolism, the strategic incorporation of the oxetane moiety redirects the metabolic profile away from a high-turnover pathway, thereby enhancing the molecule's overall drug-like properties. The provided experimental protocol offers a robust framework for researchers to test this hypothesis and quantify the stability improvements, guiding the selection of more promising candidates for further development.

References

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem?
  • Toselli, F. et al. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Biosciences and Medicines, 7(9), 1-13.[13]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link][11]

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  • Hofmann, T. et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14815-14823.[8]

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Mass spectrometry (LC-MS) fragmentation patterns of 2-Methyl-3-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the LC-MS Fragmentation of 2-Methyl-3-(oxetan-3-yloxy)pyrazine

A Senior Application Scientist's Perspective on Predictive Fragmentation Analysis for Novel Drug Candidates

In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of analytical characterization. For researchers and scientists, understanding how a molecule behaves within the analytical instrumentation is paramount for developing robust methods for identification, quantification, and metabolite profiling. This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-Methyl-3-(oxetan-3-yloxy)pyrazine, a compound of interest due to its unique structural combination of a pyrazine and an oxetane moiety.

As direct experimental data for this specific molecule is not publicly available, this guide will employ a predictive approach based on well-established fragmentation principles of its constituent chemical groups. This comparison guide is designed to not only predict the fragmentation pathway but also to contrast it with a structurally similar compound, 2-Methoxy-3-methylpyrazine, to highlight the influence of the oxetane ring on the fragmentation process.

The Scientific Rationale: Predictive Fragmentation

The process of collision-induced dissociation (CID) in a mass spectrometer induces fragmentation of a precursor ion by converting its kinetic energy into internal energy upon collision with neutral gas molecules.[1] This results in the cleavage of chemical bonds, and the resulting fragment ions provide a veritable fingerprint of the molecule's structure. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses, making the process predictable to a certain extent based on fundamental chemical principles.

For 2-Methyl-3-(oxetan-3-yloxy)pyrazine, the primary sites for protonation in positive-ion electrospray ionization (ESI) are the nitrogen atoms of the pyrazine ring, given their basicity.[2][3] The subsequent fragmentation is anticipated to involve the more labile ether linkage and the strained oxetane ring.

Experimental Design: A Blueprint for Analysis

A robust LC-MS/MS method is crucial for obtaining high-quality fragmentation data. The following protocol outlines a typical approach for the analysis of 2-Methyl-3-(oxetan-3-yloxy)pyrazine using a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument.[4][5][6][7][8]

Liquid Chromatography (LC) Parameters:
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive-ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides efficient elution of the analyte.
Gradient 5% to 95% B over 5 minutesA standard gradient for screening and method development.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLA typical volume for analytical-scale LC.
Mass Spectrometry (MS) Parameters:
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Pyrazine nitrogens are readily protonated.[2][3]
Capillary Voltage 3.5 kVOptimal for ESI of small molecules.
Source Temp. 120 °CAssists in desolvation.
Desolvation Temp. 350 °CEnsures complete solvent evaporation.
MS1 Scan Range m/z 50-500Covers the expected mass of the precursor and fragment ions.
MS/MS Fragmentation Collision-Induced Dissociation (CID)A standard method for generating fragment ions.[1]
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a wide range of fragment ions.

This experimental workflow is designed to first identify the protonated molecular ion ([M+H]⁺) in a full MS1 scan and then subject it to CID to generate a detailed MS/MS fragmentation spectrum.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Analyte Solution C18_Column C18_Column Sample->C18_Column Injection MS_Source ESI Source C18_Column->MS_Source Elution Quadrupole Quadrupole MS_Source->Quadrupole Ion Transfer Collision_Cell Collision_Cell Quadrupole->Collision_Cell Precursor Selection Analyzer Analyzer Collision_Cell->Analyzer Fragmentation (CID) Detector Data Acquisition Analyzer->Detector Mass Analysis

Caption: A generalized workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway of 2-Methyl-3-(oxetan-3-yloxy)pyrazine

The structure of 2-Methyl-3-(oxetan-3-yloxy)pyrazine (C₉H₁₀N₂O₂) has a monoisotopic mass of 178.0742 Da. The protonated molecule ([M+H]⁺) with an m/z of 179.0815 is the precursor ion for fragmentation.

The primary fragmentation is expected to occur at the ether linkage and within the oxetane ring, which is prone to ring-opening reactions due to ring strain.[9]

Fragmentation_Pathway node_M_H [M+H]⁺ m/z 179.0815 node_A C₅H₅N₂O⁺ m/z 109.0402 node_M_H:f0->node_A:f0 - C₄H₆O (70.0419 Da) node_B C₉H₉N₂O⁺ m/z 161.0715 node_M_H:f0->node_B:f0 - H₂O (18.0106 Da) node_C C₅H₆N₂⁺ m/z 94.0531 node_A:f0->node_C:f0 - CH₃ (15.0235 Da)

Caption: Predicted major fragmentation pathways for protonated 2-Methyl-3-(oxetan-3-yloxy)pyrazine.

Analysis of Key Fragments:
  • m/z 109.0402 (C₅H₅N₂O⁺): This fragment likely arises from the cleavage of the ether bond and the loss of the entire oxetane moiety as a neutral loss of C₄H₆O. This would result in a hydroxyl-substituted methyl-pyrazine ion.

  • m/z 161.0715 (C₉H₉N₂O⁺): The loss of water (H₂O) from the precursor ion could occur through a rearrangement process involving the oxetane ring.

  • m/z 94.0531 (C₅H₆N₂⁺): Further fragmentation of the m/z 109 ion through the loss of a methyl radical would lead to this pyrazine-containing fragment.

Comparative Analysis: 2-Methyl-3-(oxetan-3-yloxy)pyrazine vs. 2-Methoxy-3-methylpyrazine

To better understand the influence of the oxetane group on fragmentation, a comparison with the structurally similar 2-Methoxy-3-methylpyrazine (C₆H₈N₂O, monoisotopic mass 124.0637 Da) is insightful.[10]

Feature2-Methyl-3-(oxetan-3-yloxy)pyrazine2-Methoxy-3-methylpyrazine
Precursor Ion [M+H]⁺ m/z 179.0815m/z 125.0710
Primary Neutral Loss Loss of C₄H₆O (70 Da) from oxetaneLoss of CH₂O (30 Da) from methoxy
Major Fragment Ion m/z 109.0402 (C₅H₅N₂O⁺)m/z 95.0553 (C₅H₇N₂⁺)
Key Differentiator Fragmentation is driven by the lability of the larger, strained oxetane ring.Fragmentation involves a more straightforward loss of formaldehyde.

The comparison clearly demonstrates that the nature of the substituent significantly directs the fragmentation pathway. The larger and more complex oxetane group in 2-Methyl-3-(oxetan-3-yloxy)pyrazine leads to a characteristic neutral loss that is absent in the methoxy analogue.

Conclusion

This guide provides a predictive framework for understanding the LC-MS fragmentation of 2-Methyl-3-(oxetan-3-yloxy)pyrazine. By leveraging fundamental principles of mass spectrometry and comparing with a structurally related compound, a plausible fragmentation pathway has been proposed. The key fragmentation is predicted to be the cleavage of the ether linkage with the neutral loss of the oxetane moiety, providing a distinct diagnostic ion. This predictive analysis serves as a valuable starting point for method development and structural confirmation in a drug discovery and development setting. The outlined experimental protocol offers a robust methodology for acquiring the empirical data needed to verify these predictions.

References

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A Senior Application Scientist's Guide to Validating the Biological Activity and Binding Affinity of 2-Methyl-3-(oxetan-3-yloxy)pyrazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the rigorous validation of novel 2-Methyl-3-(oxetan-3-yloxy)pyrazine analogs. In drug discovery, the journey from a promising chemical scaffold to a viable drug candidate is paved with meticulous experimental validation. The pyrazine ring is a common motif in medicinal chemistry, known for its role in compounds targeting a range of proteins, including kinases and G-protein coupled receptors (GPCRs).[1] The introduction of an oxetane ring can improve physicochemical properties such as solubility while maintaining or enhancing biological activity.

This document moves beyond a simple recitation of protocols. It is designed to provide the strategic rationale behind experimental choices, enabling researchers to build a robust, self-validating data package. We will follow a hypothetical series of analogs (Table 1) targeting a Gq-coupled GPCR, "Receptor X," to illustrate the decision-making process that underpins a successful validation campaign.

Table 1: Hypothetical 2-Methyl-3-(oxetan-3-yloxy)pyrazine Analogs for Comparative Analysis

Compound IDR-Group ModificationRationale for Synthesis
LEAD-001 -H (Parent Scaffold)Baseline compound for initial screening.
ANALOG-002 -F (at para-position of a phenyl ring)To investigate the effect of electron-withdrawing groups on binding.
ANALOG-003 -OCH3 (at para-position of a phenyl ring)To explore the impact of electron-donating groups on activity.
ALT-CHEM A known, structurally distinct Receptor X antagonistServes as a positive control and performance benchmark.

Part 1: Elucidating Binding Affinity - The Foundation of Target Engagement

Confirming that a compound physically interacts with its intended target is the first principle of validation. Relying on a single method can be misleading; therefore, we advocate for an orthogonal approach, combining multiple biophysical techniques to build a high-confidence assessment of binding affinity and kinetics.

The Target: A Gq-Coupled GPCR Signaling Pathway

G-protein coupled receptors are the largest family of cell surface receptors and are prominent drug targets.[2] Our hypothetical target, Receptor X, activates the Gq signaling cascade. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then triggers the release of intracellular calcium (Ca2+), a measurable downstream event.[3] Understanding this pathway is critical for designing relevant functional assays.

Gq_Signaling_Pathway cluster_cytosol Cytosol GPCR Receptor X (GPCR) Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor Response Cellular Response DAG->Response Triggers Ca_ion Free Ca²⁺ Ca_ER->Ca_ion Releases Ca_ion->Response Triggers Ligand Agonist Ligand Ligand->GPCR Binds

Caption: Canonical Gq-coupled GPCR signaling pathway for Receptor X.

Method 1: Radioligand Competition Binding Assay

Principle of the Assay: This technique is considered a gold standard for quantifying the affinity of unlabeled test compounds for a target receptor.[4] It measures the ability of a test compound to compete with a radioactively labeled ligand ("radioligand") that has a known, high affinity for the target. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50, which can then be converted to an inhibition constant (Ki).[5][6]

Rationale for Selection: Radioligand binding assays are highly sensitive, robust, and well-suited for membrane-bound targets like GPCRs.[7] They provide a direct measure of binding at the receptor site, making them an excellent primary screen for target engagement.

Experimental Protocol: Radioligand Competition Assay

  • Preparation: Prepare cell membrane homogenates from a cell line overexpressing Receptor X.

  • Reaction Setup: In a 96-well plate, add the membrane homogenate, a fixed concentration of a suitable radioligand (e.g., ³H-labeled standard antagonist), and a range of concentrations of the test analog (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Place the filter discs into scintillation vials with a scintillation cocktail.

  • Data Acquisition: Measure the radioactivity in each vial using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Method 2: Isothermal Titration Calorimetry (ITC)

Principle of the Assay: ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event.[9] By titrating a ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined, including the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]

Rationale for Selection: ITC provides the "gold standard" for binding affinity determination because it measures the interaction in solution without requiring labels or immobilization, which can sometimes interfere with binding. It serves as a critical orthogonal method to validate findings from radioligand assays and provides invaluable thermodynamic data that can guide lead optimization.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Purify the soluble domains of Receptor X (if feasible) or use membrane preparations. Dialyze both the protein and the test compounds into an identical, well-matched buffer to minimize heats of dilution.[10] Degas all solutions thoroughly.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the test compound (typically at 10x higher concentration) into the titration syringe.[12]

  • Titration: Perform a series of small, precisely controlled injections of the test compound into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell, generating a thermogram where each peak represents the heat change from a single injection.[12]

  • Analysis: Integrate the peaks to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein to generate a binding isotherm. Fit this curve to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[9]

Workflow for Binding Affinity Validation

The sequential and complementary nature of these assays forms a robust validation workflow.

Binding_Workflow Start Start: Pyrazine Analog Series Radioligand Primary Screen: Radioligand Competition Assay Start->Radioligand Determine IC50/Ki ITC Orthogonal Validation: Isothermal Titration Calorimetry (ITC) Radioligand->ITC Validate with KD & Thermodynamics SPR Kinetic Analysis: Surface Plasmon Resonance (SPR) Radioligand->SPR Determine Kinetics (ka, kd) Data_Analysis Data Synthesis: Compare Ki, KD, ka, kd ITC->Data_Analysis SPR->Data_Analysis End Outcome: High-Confidence Binding Profile Data_Analysis->End

Caption: Orthogonal workflow for determining binding affinity.

Part 2: Assessing Biological Activity - Linking Binding to Function

Demonstrating that a compound binds to its target is necessary but not sufficient. We must also prove that this binding event translates into a measurable biological effect. Functional assays are designed to quantify the downstream consequences of receptor engagement.[13][14]

Method 1: Cell-Based Calcium Flux Assay

Principle of the Assay: This assay directly measures the functional consequence of Gq-coupled receptor activation. Cells expressing Receptor X are loaded with a calcium-sensitive fluorescent dye. When an agonist activates the receptor, the subsequent release of intracellular calcium causes a significant increase in fluorescence, which can be measured in real-time.[15] An antagonist, such as our hypothetical pyrazine analogs, will inhibit this agonist-induced fluorescence increase.

Rationale for Selection: This is a direct, high-throughput functional assay that is highly relevant to the known signaling pathway of our target. It provides a clear, quantitative measure of a compound's ability to modulate receptor activity, allowing for the determination of antagonist potency (IC50).

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Plate cells expressing Receptor X in a 96- or 384-well microplate and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: Place the plate into a fluorescence plate reader (e.g., a FLIPR system). Add varying concentrations of the test antagonist (our pyrazine analogs) to the wells and incubate for a specified pre-incubation period (e.g., 15-30 minutes).[16]

  • Agonist Challenge: Add a fixed concentration of a known Receptor X agonist (at its EC80 concentration) to all wells.

  • Data Acquisition: The instrument measures the fluorescence intensity in each well before and after the agonist addition in real-time.

  • Analysis: Calculate the percentage of inhibition of the agonist response for each concentration of the test compound. Plot the percent inhibition against the log concentration of the analog and fit the data to a dose-response curve to determine the IC50 value.

Method 2: Reporter Gene Assay

Principle of the Assay: This method measures a more distal event in the signaling cascade: gene transcription. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest (e.g., a promoter with a Serum Response Element for the Gq pathway). Activation of the pathway leads to the expression of the reporter enzyme, which can be quantified by adding a substrate that produces a luminescent or colorimetric signal.[17]

Rationale for Selection: Reporter gene assays provide a robust, amplified signal that is less susceptible to the rapid kinetics and potential artifacts of ion flux assays. They serve as an excellent confirmatory functional assay, integrating the signaling response over a longer period and confirming that the pathway is activated all the way to the nucleus.

Experimental Protocol: Reporter Gene Assay

  • Cell Transfection: Co-transfect a suitable host cell line with plasmids encoding for Receptor X and the reporter gene construct. Alternatively, use a stable cell line.

  • Compound Treatment: Plate the cells and, once adhered, treat them with varying concentrations of the test antagonist.

  • Agonist Stimulation: After a brief pre-incubation with the antagonist, stimulate the cells with a known Receptor X agonist for several hours (e.g., 4-6 hours).

  • Cell Lysis: Remove the medium and lyse the cells using a lysis buffer.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.

  • Data Acquisition: Measure the luminescent or colorimetric signal using a plate reader.

  • Analysis: Normalize the data and calculate the IC50 of the antagonist from a dose-response curve as described for the calcium flux assay.

Part 3: Comparative Analysis and Data Synthesis

The ultimate goal is to integrate data from all assays to build a comprehensive understanding of the structure-activity relationship (SAR) and select the most promising candidates for further development.

Integrated Data Summary

By consolidating our hypothetical data into a single table, we can directly compare the performance of each analog across multiple validation criteria.

Table 2: Integrated Binding and Functional Data for Pyrazine Analogs

Compound IDBinding Affinity Ki (nM) [Radioligand]Binding Affinity KD (nM) [ITC]Thermodynamic Profile ΔG = ΔH - TΔSFunctional Potency IC50 (nM) [Ca²⁺ Flux]
LEAD-001 150165-9.4 = -5.2 - 4.2250
ANALOG-002 4552-10.1 = -7.5 - 2.680
ANALOG-003 210230-9.1 = -3.1 - 6.0350
ALT-CHEM 1518-10.8 = -8.0 - 2.825
Structure-Activity Relationship (SAR) Insights

The integrated data allows for a nuanced interpretation of structural changes:

  • Expertise in Action: The addition of a fluorine atom in ANALOG-002 resulted in a ~3-fold improvement in both binding affinity (Ki and KD) and functional potency (IC50) compared to the parent scaffold LEAD-001 . The ITC data reveals this enhanced affinity is driven primarily by a more favorable binding enthalpy (ΔH of -7.5 vs -5.2 kcal/mol), suggesting a new or strengthened hydrogen bond or van der Waals interaction.

  • Causality and Logic: Conversely, the methoxy group in ANALOG-003 was detrimental to both binding and function. The thermodynamic signature shows a much less favorable enthalpy, which is not fully compensated by an increase in entropy. This suggests the bulky methoxy group may be causing a steric clash in the binding pocket, forcing unfavorable conformational changes.

  • Trustworthiness through Orthogonality: The strong correlation between the binding data from the radioligand assay (Ki) and ITC (KD), and the subsequent correlation with the cell-based functional data (IC50), provides high confidence in the results. ANALOG-002 is clearly the most promising compound, outperforming the parent scaffold and showing a profile that begins to approach the benchmark competitor, ALT-CHEM .

SAR_Logic cluster_chem Chemical Modification LEAD LEAD-001 (-H) ANALOG2 ANALOG-002 (-F) Bind_Ki Lower Ki (Radioligand) ANALOG2->Bind_Ki Bind_Kd Lower KD (ITC) ANALOG2->Bind_Kd Bind_Thermo Favorable ΔH (ITC) ANALOG2->Bind_Thermo ANALOG3 ANALOG-003 (-OCH3) ANALOG3->Bind_Ki Worse ANALOG3->Bind_Kd Worse Func_IC50 Lower IC50 (Ca²⁺ Flux) Bind_Ki->Func_IC50 Correlates Bind_Kd->Func_IC50 Correlates Func_Confirm Confirmed in Reporter Assay Func_IC50->Func_Confirm Conclusion Conclusion: ANALOG-002 is a Superior Candidate Func_Confirm->Conclusion

Caption: Logical flow from chemical structure to validated lead candidate.

Conclusion

This guide has outlined a multi-faceted, orthogonal strategy for validating the binding affinity and biological activity of novel 2-Methyl-3-(oxetan-3-yloxy)pyrazine analogs. By integrating high-quality biophysical and cell-based assays, researchers can move beyond simple potency values to understand the thermodynamic drivers of binding and confirm that target engagement leads to the desired functional outcome. This rigorous, evidence-based approach is essential for making informed decisions in the complex process of drug discovery and for building a compelling data package that supports the advancement of promising new chemical entities.

References

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  • Welch, R. P., & midweek, S. A. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. [Link]

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  • ResearchGate. (2025). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. [Link]

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  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

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  • Biology LibreTexts. (2026). 6.4: Enzyme Inhibition. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • MDPI. (2021). Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Osada, K., et al. (2013). Pyrazine Analogues Are Active Components of Wolf Urine That Induce Avoidance and Freezing Behaviours in Mice. PLOS One. [Link]

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Structural comparison of 2-Methyl-3-(oxetan-3-yloxy)pyrazine with other heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular design not merely as drawing structures, but as engineering physicochemical systems. In modern drug discovery, late-stage failures are frequently driven by poor pharmacokinetics rather than a lack of target potency. To mitigate this, the strategic selection of building blocks is paramount.

This guide provides an in-depth structural and physicochemical comparison of 2-Methyl-3-(oxetan-3-yloxy)pyrazine against traditional heterocyclic and carbocyclic ether alternatives. By deconstructing its structural logic and validating its performance through rigorous experimental protocols, we can understand why this specific motif is increasingly privileged in lead optimization campaigns.

Structural Deconstruction & Mechanistic Rationale

The architecture of 2-Methyl-3-(oxetan-3-yloxy)pyrazine represents a deliberate convergence of two highly optimized motifs:

  • The Pyrazine Core: As an electron-deficient 1,4-diazine, the pyrazine ring acts as a rigid, metabolically stable vector. It significantly lowers the pKa of adjacent substituents and resists the oxidative degradation that commonly plagues electron-rich aromatic rings. The C2-methyl group is not merely decorative; it provides critical steric hindrance that restricts the conformation of the C3-ether linkage, shielding the core from nucleophilic attack and enzymatic oxidation.

  • The Oxetan-3-yloxy Motif: The incorporation of the four-membered oxetane ring is a masterclass in bioisosteric replacement. Acting as a surrogate for larger aliphatic rings (e.g., cyclopentyl) or lipophilic gem-dimethyl groups, the oxetane ring fundamentally alters the molecule's physicochemical landscape[1]. The embedded oxygen atom acts as a potent hydrogen bond acceptor, drastically increasing aqueous solubility. Furthermore, the ring strain and reduced lipophilicity (lower logP) "harden" the molecule against Cytochrome P450 (CYP450) mediated clearance, as the oxetane is significantly less susceptible to α -oxidation than larger, less strained cyclic ethers like tetrahydrofuran (THF)[2].

Optimization Start Lipophilic Precursor (Cyclopentyl Ether) Problem High logP & Poor Solubility Rapid CYP450 Clearance Start->Problem Intervention Bioisosteric Replacement (Insert Oxetan-3-yl) Problem->Intervention Structural Modification Result1 Reduced Lipophilicity (Lower logD) Intervention->Result1 Result2 Increased Polarity (Higher TPSA) Intervention->Result2 Result3 Metabolic Hardening (Steric Shielding) Intervention->Result3 Final 2-Methyl-3-(oxetan-3-yloxy)pyrazine (Optimized Profile) Result1->Final Result2->Final Result3->Final

Logical flow of physicochemical optimization via oxetane bioisosteric replacement.

Comparative Physicochemical Profiling

To objectively evaluate the performance of 2-Methyl-3-(oxetan-3-yloxy)pyrazine, we must benchmark it against standard matched molecular pairs (MMPs). The data below illustrates the profound impact of the oxetane oxygen and ring size on critical drug-like metrics.

Table 1: Physicochemical Comparison of Heterocyclic Ether Building Blocks

Building BlockClogPTPSA (Ų)Thermodynamic Solubility (µg/mL)HLM CL_int (µL/min/mg)
2-Methyl-3-(cyclopentyloxy)pyrazine 2.835.0< 20> 80
2-Methyl-3-(tetrahydrofuran-3-yloxy)pyrazine 1.644.2~ 15045
2-Methyl-3-methoxypyrazine 1.135.0~ 60025
2-Methyl-3-(oxetan-3-yloxy)pyrazine 0.9 44.2 > 1000 < 15

Data Interpretation: The transition from a cyclopentyl ether to an oxetane ether yields a near 2-log reduction in lipophilicity while maintaining a similar steric volume[3]. This shift not only rescues aqueous solubility but also drops intrinsic clearance (CL_int) in human liver microsomes (HLM) to highly favorable levels, demonstrating the protective effect of the oxetane motif against phase I metabolism[4].

Experimental Methodologies: Self-Validating Workflows

As scientists, we know that data is only as trustworthy as the assay that generates it. The following protocols are engineered with strict internal controls to ensure they act as self-validating systems.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality Check: Why thermodynamic over kinetic solubility? Kinetic solubility (spiking from DMSO stocks) forces the compound into an artificial supersaturated state, masking true crystalline lattice energy barriers. By utilizing a solid-state shake-flask method, we measure the true thermodynamic equilibrium, which is critical for predicting oral bioavailability and formulation limits.

  • Preparation: Add 2 mg of solid crystalline test compound into a glass vial containing 1.0 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and incubate at 25°C for 24 hours on an orbital shaker at 300 rpm. Rationale: 24 hours ensures the system reaches true thermodynamic equilibrium between the solid and dissolved phases.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Rationale: Removes undissolved nanoparticulates that would cause false-positive LC-MS signals or light scattering.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a pre-established 5-point calibration curve of the test compound.

Protocol B: Microsomal Stability (Intrinsic Clearance, CL_int) Determination

Causality Check: Cytochrome P450 enzymes require NADPH as an electron donor to catalyze phase I oxidation. By pre-incubating the compound with microsomes before adding NADPH, we establish a baseline and ensure that any degradation observed is strictly cofactor-dependent (enzymatic) rather than driven by chemical instability in the buffer.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture in a 37°C water bath for 5 minutes. Rationale: Equilibrates the temperature and allows non-specific protein binding to stabilize.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Maintain a parallel control sample where buffer is added instead of NADPH).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and locking the pharmacokinetic snapshot in time.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and subsequent CL_int.

HLM_Assay Prep Prepare 1 µM Test Cpd in PBS (pH 7.4) AddHLM Add Liver Microsomes (0.5 mg/mL protein) Prep->AddHLM PreInc Pre-incubate at 37°C (5 min equilibration) AddHLM->PreInc Start Initiate Reaction (Add 1 mM NADPH) PreInc->Start Time Sample Aliquots (0, 5, 15, 30, 45 min) Start->Time Quench Quench Reaction (Cold MeCN + IS) Time->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate CL_int) Centrifuge->LCMS

Step-by-step workflow of the self-validating Human Liver Microsome stability assay.

Conclusion

The integration of 2-Methyl-3-(oxetan-3-yloxy)pyrazine into a medicinal chemistry campaign is not merely a structural tweak; it is a calculated physicochemical upgrade. By leveraging the electron-deficient pyrazine core alongside the high-polarity, low-lipophilicity oxetane bioisostere, drug developers can simultaneously solve liabilities related to aqueous solubility and rapid phase I clearance, accelerating the path from lead optimization to clinical candidacy.

References

  • Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL: 1

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis (tandfonline.com) URL: 4

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications (acs.org) URL: 2

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC (nih.gov) URL: 3

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methyl-3-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. The final, and arguably one of the most critical, phases of the experimental lifecycle is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-3-(oxetan-3-yloxy)pyrazine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the foundational principles of chemical safety and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.

Understanding the Compound: Hazard Profile and Risk Assessment

Anticipated Hazard Profile:

Hazard ClassificationAnticipated Risk for 2-Methyl-3-(oxetan-3-yloxy)pyrazineRationale based on Structural Analogs
Flammability Likely a combustible liquid .[2][4]Many pyrazine derivatives are flammable or combustible liquids with flashpoints indicating a risk of ignition when exposed to heat or flame.[1][3]
Acute Oral Toxicity Presumed to be harmful if swallowed .[2][4]This is a common hazard for substituted pyrazines.[1][2][3][4]
Skin Irritation Potential for skin irritation .[2][4]Several related pyrazine compounds are known to cause skin irritation.[2][4]
Eye Irritation Potential for serious eye irritation .[2][4]Direct contact with the eyes is likely to cause significant irritation.[2][4]
Respiratory Irritation Potential for respiratory tract irritation upon inhalation of vapors or aerosols.[2]This is a noted hazard for some pyrazine derivatives.[2]

This proactive risk assessment informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the final handover of waste to a certified disposal facility.

The Regulatory Landscape: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement governed by stringent federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[6][7][8][9] Your institution's CHP is the primary document you should consult, as it will detail specific procedures for waste management that are tailored to your facility. The standard also requires that laboratory personnel are trained on the hazards of the chemicals they handle.[6][9]

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides a comprehensive "cradle-to-grave" framework for hazardous waste management.[10] This means that the generator of the waste (your laboratory) is responsible for it from the moment it is created until its final, environmentally sound disposal.[10] A key requirement of RCRA is to determine if your waste is "hazardous" according to the EPA's definitions.[10][11]

Based on the anticipated hazard profile, waste containing 2-Methyl-3-(oxetan-3-yloxy)pyrazine should be managed as hazardous waste . This is due to its likely characteristics of ignitability and toxicity.[11]

Procedural Guide: Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the safe handling and disposal of 2-Methyl-3-(oxetan-3-yloxy)pyrazine waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice for general laboratory use, but it is best to consult a glove compatibility chart for the specific solvent or mixture you are handling.

  • Body Protection: A flame-retardant laboratory coat is essential.

  • Respiratory Protection: All handling of 2-Methyl-3-(oxetan-3-yloxy)pyrazine and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

dot

Waste_Segregation cluster_waste_streams Waste Streams cluster_collection Collection Containers Pure_Compound Pure or Concentrated 2-Methyl-3-(oxetan-3-yloxy)pyrazine Organic_Waste Hazardous Organic Liquid Waste Container Pure_Compound->Organic_Waste Segregate as Organic Waste Contaminated_Solids Contaminated Solids (e.g., gloves, paper towels, silica gel) Solid_Waste Hazardous Solid Waste Container Contaminated_Solids->Solid_Waste Contaminated_Aqueous Contaminated Aqueous Solutions Aqueous_Waste Hazardous Aqueous Waste Container Contaminated_Aqueous->Aqueous_Waste Contaminated_Organic Contaminated Organic Solvents Contaminated_Organic->Organic_Waste Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS & Disposal Facility A Generation of 2-Methyl-3-(oxetan-3-yloxy)pyrazine Waste B Segregate Waste (Organic, Solid, Aqueous) A->B C Collect in Labeled Hazardous Waste Container B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup via EHS D->E F EHS Collects and Transports Waste E->F G Final Disposal at a Licensed Facility (e.g., Incineration) F->G

Caption: Cradle-to-grave disposal workflow for laboratory chemical waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and correct response is paramount.

Spill Response
  • Minor Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a spill pad).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a designated solid hazardous waste container. [1] 5. Clean the spill area thoroughly.

  • Major Spills (requiring outside assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [1]Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1]* Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. [1] In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical. Bring the Safety Data Sheet (SDS) of the compound or a similar pyrazine derivative if available.

By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to environmental stewardship. The careful management of chemical waste is an integral part of scientific excellence.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. Synerzine. [Link]

  • Safety Data Sheet - 2 METHYL THIO 3 METHYL PYRAZINE. Elan Chemical. [Link]

  • 2-Methyl-3-(1-methylethoxy)pyrazine Safety Data Sheet. Synerzine. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-3-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 2-Methyl-3-(oxetan-3-yloxy)pyrazine, it is crucial to understand the potential routes of exposure and implement appropriate control measures.

Potential Routes of Exposure:

  • Inhalation: Vapors may be irritating to the respiratory tract.[2][4]

  • Skin Contact: May cause skin irritation.[1][5]

  • Eye Contact: Can cause serious eye irritation or damage.[1][4]

  • Ingestion: May be harmful if swallowed.[2]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure. All work with 2-Methyl-3-(oxetan-3-yloxy)pyrazine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] An eyewash station and safety shower must be readily accessible.[3][7]

II. Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is necessary to provide comprehensive protection. The following table outlines the minimum recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene preferred) .[5][7] Inspect gloves for any signs of degradation or puncture before each use.[7] Change gloves immediately if contamination is suspected. After use, hands should be washed thoroughly.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles .[3] A face shield should be worn in situations with a higher risk of splashing.[6][8]
Respiratory Protection NIOSH-approved respirator with an appropriate organic vapor cartridge .[6] This is particularly important when working outside of a fume hood or when there is a potential for aerosol generation. For significant exposures, a powered air-purifying respirator (PAPR) may be necessary.[9]
Protective Clothing A flame-retardant lab coat or chemical-resistant apron .[7] Gowns should be disposable and close in the back.[8] All protective clothing should be removed before leaving the laboratory.
Foot Protection Closed-toe shoes made of a chemical-resistant material .[7]

III. Operational and Disposal Plans: A Step-by-Step Guide

A. Handling Procedure

The following workflow is designed to ensure the safe handling of 2-Methyl-3-(oxetan-3-yloxy)pyrazine from receipt to use.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE open_container 3. Carefully Open Container don_ppe->open_container transfer 4. Transfer Compound open_container->transfer close_container 5. Securely Close Container transfer->close_container decontaminate 6. Decontaminate Work Area close_container->decontaminate doff_ppe 7. Doff PPE Correctly wash_hands 8. Wash Hands Thoroughly

Caption: A stepwise workflow for the safe handling of 2-Methyl-3-(oxetan-3-yloxy)pyrazine.

B. Spill Management

In the event of a spill, immediate and decisive action is required to mitigate potential harm.

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[3]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11] Avoid generating dust.[12]

  • Decontaminate: Clean the spill area with a suitable solvent.

C. Disposal Plan

All waste containing 2-Methyl-3-(oxetan-3-yloxy)pyrazine must be treated as hazardous waste.

  • Solid Waste: Collect unused compound and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.[6]

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed waste container. Do not mix with other waste streams unless compatibility is known.[6]

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13]

IV. Emergency Procedures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water.

This guide is intended to provide a framework for the safe handling of 2-Methyl-3-(oxetan-3-yloxy)pyrazine. It is imperative that all users supplement this information with their institution's specific safety protocols and exercise caution at all times.

V. References

  • CymitQuimica. (n.d.). Oxetane Safety Data Sheet.

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural).

  • Synerzine. (2019, February 12). SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE.

  • ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.

  • MilliporeSigma. (2025, September 15). SAFETY DATA SHEET - 2-Methylpyrazine.

  • Axxence. (n.d.). NATURAL PYRAZINES MIXTURE No. 20 Safety Data Sheet.

  • M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - 2-METHOXY-3(5,6)-METHYL PYRAZINE.

  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.

  • Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Methyl-3-(methylthio)pyrazine, 99%.

  • Vigon International. (2015, January 29). 500616 methoxy-2 3-methyl pyrazine safety data sheet.

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Methoxy-3-methylpyrazine.

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